1,1-Diethyl-2-hydroxyguanidine
CAS No.: 54207-44-2
Cat. No.: VC11733484
Molecular Formula: C5H13N3O
Molecular Weight: 131.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54207-44-2 |
|---|---|
| Molecular Formula | C5H13N3O |
| Molecular Weight | 131.18 g/mol |
| IUPAC Name | 1,1-diethyl-2-hydroxyguanidine |
| Standard InChI | InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) |
| Standard InChI Key | SGLNAYCOTOUZOA-UHFFFAOYSA-N |
| Isomeric SMILES | CCN(CC)/C(=N/O)/N |
| SMILES | CCN(CC)C(=NO)N |
| Canonical SMILES | CCN(CC)C(=NO)N |
Introduction
Chemical and Structural Properties
Molecular Structure and Characterization
The IUPAC name of 1,1-diethyl-2-hydroxyguanidine reflects its substitution pattern: a hydroxy group at position 2 of the guanidine backbone and ethyl groups at both nitrogen atoms of the N1 position. The compound’s Standard InChI (InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7)) and InChIKey provide precise identifiers for its stereochemical and structural features.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃N₃O |
| Molecular Weight | 131.18 g/mol |
| IUPAC Name | 1,1-diethyl-2-hydroxyguanidine |
| CAS No. | 54207-44-2 |
The presence of both hydroxy and guanidine groups confers amphiphilic properties, enabling interactions with polar and nonpolar environments. The guanidine moiety, a strong base with a pKa of ~13.6, likely contributes to the compound’s reactivity in protonation-dependent reactions.
Synthesis and Manufacturing
| Parameter | Recommendation |
|---|---|
| Skin Contact | Wash immediately with soap |
| Eye Exposure | Rinse with water for 15 minutes |
| Inhalation | Move to fresh air |
Future Research Directions
Unexplored Reactivity
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Coordination Chemistry: Investigation of metal complexation for catalytic or medicinal applications.
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Biological Screening: Testing against bacterial, viral, or cancer cell lines to identify bioactivity.
Process Optimization
Development of scalable synthetic routes and purification methods to improve accessibility for industrial applications.
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